molecular formula C15H22O10 B1139942 Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside CAS No. 5019-25-0

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside

Cat. No.: B1139942
CAS No.: 5019-25-0
M. Wt: 362.33 g/mol
InChI Key: UYWUMFGDPBMNCA-UHFFFAOYSA-N
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Description

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside: is a derivative of mannose, a type of sugar molecule. This compound is known for its significant role in biomedical research, particularly in the study of glycosylation processes and carbohydrate metabolism . By mimicking the structure of specific sugar molecules found on cell surfaces, it has become a crucial tool in various scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside typically involves the acetylation of methyl mannopyranoside. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects by mimicking the structure of natural sugars found on cell surfaces. This allows it to interact with specific proteins and enzymes involved in glycosylation and carbohydrate metabolism. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the modification and breakdown of carbohydrates .

Comparison with Similar Compounds

  • Methyl 2,3,4,6-Tetra-O-acetyl-b-D-glucopyranoside
  • Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-b-D-glucopyranoside
  • Methyl 2,3,4,6-Tetra-O-acetyl-b-D-thiogalactopyranoside

Comparison:

Methyl 2,3,4,6-Tetra-O-acetyl-b-D-mannopyranoside stands out due to its specific interactions with mannose-binding proteins and its unique role in studying mannose-specific pathways.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-methoxyoxan-2-yl)methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O10/c1-7(16)21-6-11-12(22-8(2)17)13(23-9(3)18)14(24-10(4)19)15(20-5)25-11/h11-15H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWUMFGDPBMNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964093
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-24-9, 4860-85-9, 604-70-6, 5019-25-0
Record name NSC51250
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC48281
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48281
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC20732
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20732
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1963
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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